1-Bromo-4-(dimethoxymethyl)benzene

Decarboxylative cross-coupling Pharmaceutical process chemistry Aryl bromide reactivity

1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4), also known as 4-bromobenzaldehyde dimethyl acetal, is a bifunctional aryl bromide bearing a protected aldehyde in the form of a dimethyl acetal moiety. With a molecular formula of C₉H₁₁BrO₂, a molecular weight of 231.09 g/mol, and a purity specification typically ≥98.0% (GC) , this liquid-phase intermediate is strategically designed for sequential synthetic operations in both academic and industrial settings.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 24856-58-4
Cat. No. B1361330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(dimethoxymethyl)benzene
CAS24856-58-4
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC(C1=CC=C(C=C1)Br)OC
InChIInChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
InChIKeyTWFNGPDYMFEHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4): A Specialized Aryl Bromide Building Block for Multi-Step Synthesis


1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4), also known as 4-bromobenzaldehyde dimethyl acetal, is a bifunctional aryl bromide bearing a protected aldehyde in the form of a dimethyl acetal moiety . With a molecular formula of C₉H₁₁BrO₂, a molecular weight of 231.09 g/mol, and a purity specification typically ≥98.0% (GC) [1], this liquid-phase intermediate is strategically designed for sequential synthetic operations in both academic and industrial settings. Its structural architecture—a para-brominated phenyl ring coupled with an acid-labile dimethyl acetal group—enables orthogonal reactivity: the aryl bromide participates in Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the protected aldehyde remains intact until selective deprotection is desired [2]. This latent functionality allows chemists to perform complex molecular assembly without premature aldehyde interference, a critical advantage in multi-step pharmaceutical and materials syntheses [3].

1
Bifunctional aryl bromide with orthogonally protected aldehyde (dimethyl acetal) enables sequential cross-coupling and late-stage deprotection.
Orthogonal reactivity design
2
Acetal stability under Pd-catalyzed conditions avoids premature aldehyde interference, supporting multi-step convergent synthesis.
Streamlined workflow without extra protection steps
3
Liquid format, vacuum distillable, purity ≥98% GC; suited for process research and scale-up preparation.
Physicochemical properties support purification

1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4): Why Simple Aryl Bromides or Unprotected Aldehydes Cannot Substitute


Generic substitution of 1-bromo-4-(dimethoxymethyl)benzene with simpler analogs—such as 4-bromobenzaldehyde (unprotected aldehyde) or 4-bromotoluene (lacking latent functionality)—inevitably leads to either synthetic incompatibility or reduced overall process efficiency. Unprotected 4-bromobenzaldehyde suffers from aldehyde-mediated side reactions during cross-coupling steps (e.g., oxidation, nucleophilic addition, or catalyst poisoning), necessitating additional protection/deprotection cycles that increase step count, waste, and cost [1]. Conversely, 4-bromotoluene lacks the masked electrophilic handle required for downstream functionalization, thereby precluding the convergent assembly of complex molecular architectures where an aldehyde group must be revealed at a precise synthetic stage [2]. Furthermore, alternative acetals such as the diethyl acetal analog (CAS 34421-94-8) exhibit different physicochemical profiles (e.g., higher boiling point, altered solubility) that may be suboptimal for specific reaction conditions or purification protocols . The dimethyl acetal strikes a deliberate balance between sufficient stability during cross-coupling and facile deprotection under mild aqueous acidic conditions, enabling streamlined, high-yielding sequences that are essential for cost-effective scale-up .

4-Bromobenzaldehyde (unprotected aldehyde)
Aldehyde may oxidize or react during cross-coupling, necessitating extra protection/deprotection cycles that reduce yield efficiency.
4-Bromotoluene (no masked aldehyde)
Lacks latent electrophilic handle for late-stage functionalization; limits convergent molecular assembly strategies.
Diethyl acetal analog (CAS 34421-94-8)
Higher boiling point (~22°C difference) and lower density may complicate purification and phase separation relative to the dimethyl acetal.

1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4): Quantified Differentiation Against Key Analogs and Alternatives


Superior Cross-Coupling Yield vs. 4-Bromotoluene in Decarboxylative Biaryl Synthesis

In a direct head-to-head comparison under identical decarboxylative cross-coupling conditions (Cu₂O, 1,10-phenanthroline, PdBr₂), 1-bromo-4-(dimethoxymethyl)benzene delivered an 80% isolated yield when coupled with 2-cyanocarboxylic acid, whereas the structurally simpler analog 4-bromotoluene afforded only a 71% yield [1]. This 9% absolute yield advantage translates to a 13% relative improvement in product formation efficiency. The enhanced reactivity is attributed to the electron-withdrawing inductive effect of the dimethoxymethyl group, which facilitates oxidative addition at the Pd(0) center, thereby accelerating the catalytic cycle [1]. The resulting intermediate was subsequently elaborated to the angiotensin II receptor blocker valsartan in a concise four-step sequence with a 39% overall yield, representing substantial economic and ecological advantages over prior art [1].

Reported Higher Coupling Yield vs. 4-Bromotoluene
Head-to-head
80% (target) vs. 71% (4-bromotoluene) isolated yield
Supports higher efficiency under identical decarboxylative conditions; 9 pp yield advantage may reduce material costs.
13% relative improvement in tested system; Cu₂O/phenanthroline/PdBr₂, NMP, 160°C
Decarboxylative cross-coupling Pharmaceutical process chemistry Aryl bromide reactivity

Orthogonal Reactivity: Aldehyde Protection Enables Selective Sequential Transformations

Unlike unprotected 4-bromobenzaldehyde (CAS 1122-91-4), which is prone to oxidation, nucleophilic addition, and metal-catalyzed decarbonylation under cross-coupling conditions [1], 1-bromo-4-(dimethoxymethyl)benzene presents a masked aldehyde that remains stable during Pd-catalyzed Suzuki, Heck, and Sonogashira reactions . The dimethyl acetal group exhibits hydrolytic stability under neutral and basic conditions but undergoes rapid, quantitative cleavage to the parent aldehyde when exposed to mild aqueous acid (e.g., 2N HCl, 25°C, <1 h) . This orthogonality permits the following proven sequence: (1) cross-coupling at the aryl bromide site to install a biaryl or alkenyl fragment, (2) optional additional manipulations on the newly installed moiety, and (3) terminal deprotection to unveil the reactive aldehyde for final condensation or reductive amination steps [2]. In contrast, employing unprotected 4-bromobenzaldehyde would require a protection step prior to coupling and a deprotection step afterward—adding two synthetic operations and associated yield losses per sequence [3].

Functional Group Stability
Class-level inference
Acetal remains intact under Pd cross-coupling; unprotected aldehyde degrades.
Enables sequential synthesis without additional protection/deprotection steps.
Based on protecting group strategy; source-specific review recommended.
Protecting group strategy Sequential synthesis Functional group compatibility

Dimethyl Acetal vs. Diethyl Acetal: Physicochemical Differentiation for Purification and Handling

A comparison of key physicochemical parameters between 1-bromo-4-(dimethoxymethyl)benzene (dimethyl acetal) and its diethyl acetal analog (4-bromobenzaldehyde diethyl acetal, CAS 34421-94-8) reveals notable differences that influence handling, purification, and downstream processing . The dimethyl acetal exhibits a boiling point of 254°C (lit.) at atmospheric pressure, whereas the diethyl analog boils at 276.2±25.0°C . More significantly, the dimethyl acetal can be distilled under reduced pressure (94°C at 3.3 mmHg), facilitating purification via vacuum distillation without thermal degradation [1]. The density of the dimethyl acetal (1.383 g/mL at 25°C) is higher than that of the diethyl analog (1.274 g/mL), which may simplify phase separations during aqueous workups . Furthermore, the dimethyl acetal is a colorless to light yellow clear liquid at ambient temperature, whereas the diethyl analog is also a liquid but with different solubility characteristics [2]. These distinctions, while seemingly minor, can cumulatively affect ease of purification, solvent selection for downstream reactions, and overall process robustness.

Physicochemical Comparison vs. Diethyl Acetal
Cross-study comparable
Bp 254°C vs. 276°C; vacuum distillable at 94°C/3.3 mmHg; density 1.383 vs. 1.274 g/mL
May facilitate purification and phase separation during workup.
Literature values; process robustness may vary.
Physicochemical properties Process development Purification optimization

Validated Purity Specification (>98.0% GC) Ensures Reproducible Reaction Outcomes

Commercial suppliers of 1-bromo-4-(dimethoxymethyl)benzene consistently specify a minimum purity of >98.0% as determined by gas chromatography (GC) [1]. This level of purity is critical for cross-coupling reactions, where trace impurities (e.g., residual palladium scavengers, unreacted starting materials, or deprotected aldehyde) can poison catalysts, reduce yields, or lead to irreproducible kinetic profiles [2]. While alternative aryl bromides may be offered at similar nominal purities, the specific impurity profile of this protected aldehyde building block has been validated through extensive use in multi-step pharmaceutical syntheses, including the commercial production of valsartan [3]. The combination of high chemical purity and consistent physical properties (refractive index n20/D 1.532, density 1.383 g/mL at 25°C) provides a reliable baseline for process development, scale-up, and technology transfer .

Purity Specification
Supporting evidence
≥98.0% (GC) with consistent refractive index and density
Supports reproducible cross-coupling outcomes; impurity profile may influence catalyst performance.
Supplier CoA specification; validate for sensitive reactions.
Quality control Reproducibility Analytical specification

1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4): Optimized Application Scenarios Derived from Quantitative Evidence


Convergent Synthesis of Biaryl-Containing Pharmaceutical Intermediates

In the synthesis of the angiotensin II receptor blocker valsartan, 1-bromo-4-(dimethoxymethyl)benzene served as the key biaryl coupling partner, achieving an 80% yield in the decarboxylative cross-coupling step—9 percentage points higher than the analogous reaction with 4-bromotoluene [1]. The resulting protected aldehyde intermediate was carried through three additional steps to afford valsartan in 39% overall yield. This application scenario is broadly generalizable to any convergent route where an aryl bromide must be coupled early in a sequence while preserving a latent aldehyde for late-stage functionalization. The enhanced coupling efficiency of this building block, relative to simpler aryl bromides, directly reduces material consumption and purification overhead, making it the preferred choice for medicinal chemistry campaigns targeting biaryl pharmacophores [1].

Sequential Pd-Catalyzed Functionalization Without Intermediate Protection/Deprotection

The orthogonal reactivity of 1-bromo-4-(dimethoxymethyl)benzene enables a streamlined synthetic sequence: (1) Suzuki, Heck, or Sonogashira coupling at the aryl bromide site to introduce a diverse array of aryl, alkenyl, or alkynyl substituents; (2) optional further transformations on the newly installed group (e.g., reduction, cycloaddition); and (3) terminal acidic hydrolysis to reveal the reactive 4-formylphenyl moiety . This three-stage sequence circumvents the need for separate aldehyde protection and deprotection steps, saving at least two synthetic operations per sequence and associated yield losses [2]. The approach is particularly valuable in the synthesis of functionalized benzaldehydes for materials science (e.g., metal-organic frameworks, covalent organic frameworks) and in the preparation of aldehyde-tagged bioconjugation handles .

Process Development and Scale-Up in Regulated Environments

The commercial availability of 1-bromo-4-(dimethoxymethyl)benzene at >98.0% (GC) purity from multiple reputable suppliers, coupled with well-defined physicochemical properties (density 1.383 g/mL, boiling point 254°C, refractive index n20/D 1.532), provides a reliable starting point for process development and scale-up in GMP settings [3]. The ability to vacuum distill the compound (94°C at 3.3 mmHg) offers a practical purification method to remove trace impurities that might otherwise compromise catalyst performance in sensitive cross-coupling steps [4]. Furthermore, the higher density relative to its diethyl acetal analog (1.274 g/mL) facilitates cleaner phase separations during aqueous workups, reducing the risk of emulsion formation and improving product recovery .

Preparation of Grignard and Organolithium Reagents for Carbon-Carbon Bond Formation

The aryl bromide functionality of 1-bromo-4-(dimethoxymethyl)benzene can be converted to the corresponding Grignard reagent, (4-(dimethoxymethyl)phenyl)magnesium bromide, by reaction with magnesium metal in anhydrous THF [5]. This organometallic intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, nitriles, carbon dioxide) to construct new carbon-carbon bonds while preserving the protected aldehyde group. The resulting adducts, upon acidic workup, directly afford functionalized benzaldehydes. This strategy has been employed in the synthesis of carbohydrate derivatives and other complex molecules [6]. The stability of the acetal moiety under anhydrous Grignard conditions contrasts with the incompatibility of unprotected 4-bromobenzaldehyde, which would undergo nucleophilic addition to the aldehyde carbonyl.

Application
Selection Property
Validation Focus
Convergent biaryl pharmaceutical intermediate synthesis
Orthogonal reactivity: aryl bromide + protected aldehyde
Coupling yield vs. simpler aryl bromides
Sequential Pd-catalyzed functionalization
Acetal stability under cross-coupling conditions
Step-count reduction and overall yield
Process development and scale-up research
Defined physicochemical properties (bp, density, vacuum distillability)
Purification robustness and impurity profile control
Grignard/organolithium reagent preparation
Compatibility with anhydrous organometallic formation
Acetal stability under Grignard conditions

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